molecular formula C5H5BrN2O B572747 5-Bromo-1-methyl-1H-pyrazin-2-one CAS No. 1243288-53-0

5-Bromo-1-methyl-1H-pyrazin-2-one

Cat. No.: B572747
CAS No.: 1243288-53-0
M. Wt: 189.012
InChI Key: OUTMOQVYGNSIMU-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazin-2-one: is an organic compound with the molecular formula C5H5BrN2O . It is a derivative of pyrazinone, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 1-position of the pyrazinone ring.

Scientific Research Applications

Chemistry: 5-Bromo-1-methyl-1H-pyrazin-2-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties. It may also find applications in the development of agrochemicals and other specialty chemicals .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302-H315-H319-H332-H335 , indicating that it can be harmful if swallowed, cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-one typically involves the bromination of 1-methyl-1H-pyrazin-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-1-methyl-1H-pyrazin-2-one or 5-thio-1-methyl-1H-pyrazin-2-one can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazinone ring.

    Reduction Products: De-brominated pyrazinone derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-pyrazin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazinone ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which contribute to its biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-methyl-1H-pyrazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can participate in specific halogen bonding interactions, which are not possible with other halogen derivatives .

Properties

IUPAC Name

5-bromo-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-3-4(6)7-2-5(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTMOQVYGNSIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697455
Record name 5-Bromo-1-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243288-53-0
Record name 5-Bromo-1-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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